N'-(4-bromobenzoyl)-4-methoxybenzohydrazide
Overview
Description
N’-(4-bromobenzoyl)-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzoyl group and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzoyl)-4-methoxybenzohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 4-methoxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-bromobenzoyl)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzoyl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(4-bromobenzoyl)-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-(4-bromobenzoyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the methoxybenzohydrazide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
N’-(4-bromobenzoyl)-4-methoxybenzohydrazide: Characterized by the presence of both bromobenzoyl and methoxybenzohydrazide groups.
N’-(4-chlorobenzoyl)-4-methoxybenzohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(4-bromobenzoyl)-4-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N’-(4-bromobenzoyl)-4-methoxybenzohydrazide is unique due to the combination of its bromobenzoyl and methoxybenzohydrazide groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-4-methoxybenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-8-4-11(5-9-13)15(20)18-17-14(19)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLNVIVOXPWADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234468 | |
Record name | 4-Bromobenzoic acid 2-(4-methoxybenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300383-53-3 | |
Record name | 4-Bromobenzoic acid 2-(4-methoxybenzoyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300383-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzoic acid 2-(4-methoxybenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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